Annuloline
Overview
Description
. This compound is characterized by its unique structure, which includes a 2,5-diaryloxazole core. Annuloline exhibits fluorescence and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of annuloline involves several key steps. One of the reported methods includes the initial reaction of [hydroxy(tosyloxy)iodo]benzene with enolizable ketones to prepare α-tosyloxy ketones. These intermediates are then treated with hexamethylenetetramine (HMTA) followed by hydrolysis in the presence of hydrochloric acid to yield α-amino ketones. The α-amino ketones undergo acylation to produce α-acylamino ketones, which are subsequently cyclodehydrated in the presence of triphenylphosphine and iodine to form 2,5-diaryloxazoles, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Annuloline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Annuloline serves as a precursor for the synthesis of other biologically active oxazole derivatives.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in biochemical assays.
Industry: The compound’s unique chemical properties can be exploited in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of annuloline involves its interaction with specific molecular targets. The oxazole ring structure allows this compound to bind to various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Annuloline can be compared with other similar oxazole alkaloids, such as:
- Balsoxin
- Texamine
- Texaline
Uniqueness: this compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Unlike some of its analogs, this compound exhibits strong fluorescence, making it particularly valuable in imaging applications .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-22-16-8-6-15(7-9-16)19-13-21-20(25-19)11-5-14-4-10-17(23-2)18(12-14)24-3/h4-13H,1-3H3/b11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRJYYLGKAWDE-VZUCSPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C=CC3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415195 | |
Record name | Annuloline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3988-51-0 | |
Record name | Annuloline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3988-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Annuloline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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